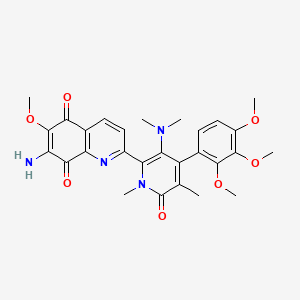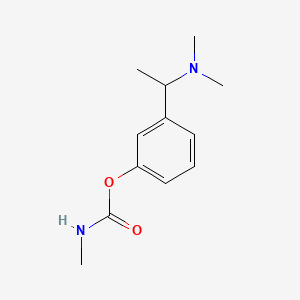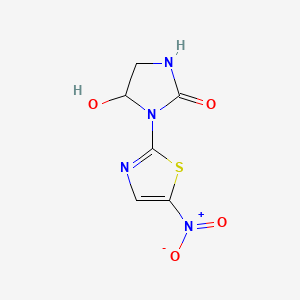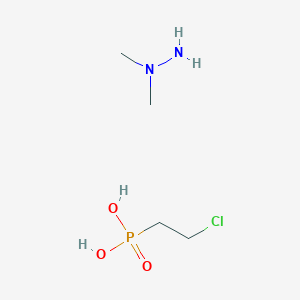
3-O-Ethyl-L-ascorbic acid
Übersicht
Beschreibung
3-O-Ethyl-L-ascorbic acid, also known as Ethyl Ascorbic Acid, is a molecule produced by modifying Ascorbic Acid, commonly known as Vitamin C . This modification is done to increase the molecule’s stability and enhance its transport through skin, as pure Vitamin C is easily degraded . It offers all of the primary benefits vitamin C is known for, such as brightening, wrinkle reduction, visible firming, fading hyperpigmentation to restore a more even skin tone and offsetting numerous triggers of environmental damage .
Synthesis Analysis
A single-step synthesis of 3-O-ethyl-l-ascorbic acid was performed without the induction of protecting groups. Sodium l-ascorbate reacted with ethyl bromide in DMSO to give 3-O-ethylascorbic acid in a yield of 51.0% .Molecular Structure Analysis
The molecule has been characterized using Nuclear magnetic resonance (NMR), mass spectroscopy, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Chemical Reactions Analysis
The optimal reaction conditions were applied to scale-up the 3-O-ethylation of ascorbic acid .Physical And Chemical Properties Analysis
The melting point, log P (o/w) value and pKa value of EA were determined to be 114.39 ± 0.5°C, -1.07 ± 0.03 and 7.72 ± 0.01 respectively .Wissenschaftliche Forschungsanwendungen
Skincare Formulations
EA is a stable derivative of Vitamin C and is extensively utilized in skincare products. It has been shown to enhance the delivery of active ingredients through the skin, with formulations delivering between 0.6–7.5% of applied EA over 24 hours . The compound’s stability and efficacy make it a popular choice for topical antioxidants in cosmetic products.
Topical Delivery Systems
Research has indicated that complex solvent systems can significantly improve the permeation of EA through the skin. For instance, binary combinations of propylene glycol and propylene glycol monolaurate were effective in enhancing skin permeation compared to individual solvents . This informs the development of targeted formulations for efficient EA delivery in topical applications.
Antioxidant Properties
EA serves as a potent antioxidant. It has been synthesized to act as a radical scavenger for active oxygen species and free radicals. These properties are crucial for preventing oxidative stress in biological tissues and are beneficial for various dermatological and therapeutic applications .
Neurological Research
In a study involving PC12 cells, EA enhanced dibutyryl cyclic AMP-induced neurite outgrowth . This suggests potential applications in neurological research, where EA could be used to study nerve growth and regeneration.
Cosmetic Whitening Agent
EA has been investigated for its inhibitory effects on tyrosinase and TRP-2, enzymes involved in melanin production. Studies have shown that EA can inhibit melanin synthesis both in vitro and ex vivo, which supports its use as a skin-whitening agent in cosmetic products .
DNA Protection and Collagen Synthesis
EA has demonstrated protective effects on DNA and the ability to promote collagen synthesis. These properties are particularly valuable in anti-aging skincare, where EA can help to maintain skin elasticity and reduce the appearance of wrinkles .
Transdermal Activity
The transdermal activity of EA makes it an attractive ingredient for pharmaceutical applications. Its ability to penetrate the skin barrier allows for the delivery of therapeutic agents directly to the target site, minimizing systemic exposure and potential side effects .
Pharmaceutical Product Technology
EA’s physicochemical properties have been characterized to inform the development of pharmaceutical products. Understanding these properties is essential for creating formulations that optimize the delivery and stability of EA in various pharmaceutical applications .
Wirkmechanismus
Target of Action
3-O-Ethyl-L-ascorbic acid (EA) is primarily targeted towards skin cells . It is widely used in skincare formulations due to its antioxidant properties . The compound’s primary targets are the melanocytes, which are responsible for melanin production , and fibroblasts, which produce collagen .
Mode of Action
EA interacts with its targets by penetrating the skin and reaching the basal layer . It inhibits tyrosinase activity, thereby suppressing melanin formation . Furthermore, EA can participate directly in collagen synthesis once it enters the dermis, leading to an increase in collagen . This results in skin becoming plump and elastic .
Biochemical Pathways
EA affects several biochemical pathways. It acts as a radical scavenger for active oxygen species and free radicals . This activity inhibits lipid peroxidation and can reduce coronary reperfusion-induced arrhythmias in anesthetized rats . Additionally, EA enhances dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells .
Pharmacokinetics
EA exhibits excellent skin permeability . Previous studies have reported that 0.6–7.5% of the applied EA was delivered through the skin over 24 hours . The compound is also stable in aqueous solution, making it more bioavailable compared to ascorbic acid .
Result of Action
The action of EA results in several molecular and cellular effects. It reduces skin darkening after UV exposure , enhances skin brightness, and provides a radiant glow . It also has anti-aging effects, improving skin elasticity and smoothness . Moreover, EA has been reported to effectively inhibit the induction of nephroblastomas .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of EA. For instance, EA is more stable at neutral or weakly acidic pH and remains relatively stable even in the presence of light and oxygen . Furthermore, extrinsic aging factors such as solar ultraviolet light (UVB) contribute to skin aging, and EA can reduce oxidative damage caused by these factors .
Safety and Hazards
According to the safety data sheet, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The vitamin C ingredients market size was estimated at $10.24 billion in 2020 and projected to expand at a CAGR of 2.52% from 2021-2026 . The findings of the permeation experiments confirm the potential of simple formulations to deliver EA to the skin . Studies are ongoing to identify complex vehicles for synergistic enhancement of EA skin penetration .
Eigenschaften
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCRDSBTNQPMS-UJURSFKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)OC1C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020595 | |
| Record name | 3-O-Ethylascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Ethyl-L-ascorbic acid | |
CAS RN |
86404-04-8 | |
| Record name | 3-O-Ethylascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86404-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Ethyl ascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086404048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Ethylascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-5-[(1S)-1,2-Dihydroxyethyl]-4-ethoxy-3-hydroxyfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-ETHYL ASCORBIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MW60CB71P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-O-Ethyl-L-Ascorbic Acid and why is it of interest in the cosmetic and pharmaceutical industries?
A: 3-O-Ethyl-L-Ascorbic Acid, also known as ethyl ascorbic acid, is a more stable and bioavailable derivative of L-Ascorbic Acid, commonly known as Vitamin C [, , , ]. It has garnered significant interest for its applications in the cosmetic and pharmaceutical industries due to its potent antioxidant, anti-melanogenic (skin-whitening), and collagen-boosting properties [, , , , ].
Q2: How does 3-O-Ethyl-L-Ascorbic Acid exert its skin-whitening effects?
A: 3-O-Ethyl-L-Ascorbic Acid exhibits its skin-whitening effect primarily through the inhibition of tyrosinase, a key enzyme involved in melanin synthesis [, , ]. Studies have shown that it can effectively inhibit both the oxidation of L-tyrosine and L-DOPA by tyrosinase, thereby reducing melanin production []. Furthermore, it demonstrates a synergistic effect when combined with other whitening agents such as glabridin and nicotinamide, significantly enhancing the inhibition of tyrosinase activity [].
Q3: What is the significance of the ethyl group in 3-O-Ethyl-L-Ascorbic Acid compared to L-Ascorbic Acid?
A: The addition of the ethyl group to the L-Ascorbic Acid molecule at the 3-O position enhances its stability and lipophilicity [, , ]. This modification allows for better penetration through the skin barrier, leading to increased bioavailability and efficacy compared to its parent compound [, , , ].
Q4: How does the stability of 3-O-Ethyl-L-Ascorbic Acid compare to L-Ascorbic Acid and other derivatives?
A: 3-O-Ethyl-L-Ascorbic Acid demonstrates superior stability compared to L-Ascorbic Acid, especially in aqueous solutions and under heat [, , ]. Studies have shown that it retains a significantly higher percentage of its original concentration after weeks of storage at elevated temperatures compared to L-Ascorbic Acid and Magnesium L-ascorbyl-2-phosphate []. This enhanced stability makes it a preferred choice for cosmetic and pharmaceutical formulations.
Q5: What is the antioxidant activity of 3-O-Ethyl-L-Ascorbic Acid and how does it compare to other antioxidants?
A: 3-O-Ethyl-L-Ascorbic Acid exhibits strong antioxidant activity, effectively scavenging free radicals and protecting against oxidative stress [, , , ]. Its antioxidant capacity has been evaluated using the DPPH radical scavenging assay, where it demonstrated an IC50 value comparable to that of L-Ascorbic Acid []. In addition, it has been shown to suppress singlet oxygen generation photosensitized by compounds like diethylhexyl 2,6-naphthalate and riboflavin [, ].
Q6: How is 3-O-Ethyl-L-Ascorbic Acid delivered to the skin and what factors influence its permeation?
A: Topical delivery is a common method for administering 3-O-Ethyl-L-Ascorbic Acid to the skin [, , , ]. Research indicates that specific solvent systems can significantly impact its permeation through the skin. For instance, binary and ternary mixtures containing propylene glycol, propylene glycol monolaurate, and isopropyl myristate have shown promising results in enhancing its skin delivery [].
Q7: Are there any reported cases of allergic reactions to 3-O-Ethyl-L-Ascorbic Acid?
A: Although generally considered safe, there have been documented cases of allergic contact dermatitis attributed to 3-O-Ethyl-L-Ascorbic Acid, particularly in skin-whitening cosmetics [, , , , , ]. This highlights the importance of conducting thorough safety and allergy testing during product development and emphasizes the need for consumer awareness regarding potential allergens in cosmetics.
Q8: What analytical techniques are used to characterize and quantify 3-O-Ethyl-L-Ascorbic Acid?
A: High-performance liquid chromatography (HPLC) is a widely used technique for both the characterization and quantification of 3-O-Ethyl-L-Ascorbic Acid in various matrices [, ]. Furthermore, its crystal structure has been determined using X-ray crystallography, providing insights into its molecular structure and interactions [].
Q9: What are the potential applications of 3-O-Ethyl-L-Ascorbic Acid beyond skin-whitening and anti-aging?
A: Research suggests that 3-O-Ethyl-L-Ascorbic Acid, due to its antioxidant and collagen-boosting properties, holds potential for applications in treating various skin conditions beyond just pigmentation and aging [, ]. Additionally, its ability to enhance neurite outgrowth in PC12 cells hints at possible applications in neuroprotection or nerve regeneration therapies [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetamide](/img/structure/B1218059.png)










![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)
